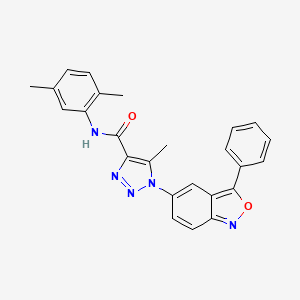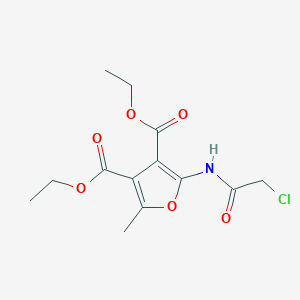
3,4-Diethyl 2-(2-chloroacetamido)-5-methylfuran-3,4-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Diethyl 2-(2-chloroacetamido)-5-methylfuran-3,4-dicarboxylate is a chemical compound that has been extensively studied in the field of medicinal chemistry. It is a furan derivative that has shown promise as a potential drug candidate for the treatment of various diseases.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for 3,4-Diethyl 2-(2-chloroacetamido)-5-methylfuran-3,4-dicarboxylate involves the reaction of 2-chloroacetamide with 3,4-diethyl-5-methylfuran-2,3,4-tricarboxylic acid anhydride in the presence of a suitable solvent and a catalyst. The resulting intermediate is then treated with ethyl alcohol and a base to yield the final product.
Starting Materials
2-chloroacetamide, 3,4-diethyl-5-methylfuran-2,3,4-tricarboxylic acid anhydride, Ethyl alcohol, Base
Reaction
Step 1: Dissolve 2-chloroacetamide in a suitable solvent such as dichloromethane or chloroform., Step 2: Add 3,4-diethyl-5-methylfuran-2,3,4-tricarboxylic acid anhydride to the reaction mixture and stir at room temperature for several hours., Step 3: Add a suitable catalyst such as triethylamine or pyridine to the reaction mixture and stir for several more hours., Step 4: Remove the solvent under reduced pressure to obtain the intermediate product., Step 5: Dissolve the intermediate product in ethyl alcohol and add a suitable base such as sodium hydroxide or potassium carbonate., Step 6: Stir the reaction mixture at room temperature for several hours., Step 7: Acidify the reaction mixture with a suitable acid such as hydrochloric acid or sulfuric acid., Step 8: Extract the product with a suitable solvent such as ethyl acetate or dichloromethane., Step 9: Purify the product by recrystallization or column chromatography.
Mechanism Of Action
The mechanism of action of 3,4-Diethyl 2-(2-chloroacetamido)-5-methylfuran-3,4-dicarboxylate is not fully understood. However, it has been reported to inhibit the activity of certain enzymes involved in inflammation and tumor growth. The compound has also been shown to modulate the immune system by regulating the production of cytokines and chemokines.
Biochemical And Physiological Effects
3,4-Diethyl 2-(2-chloroacetamido)-5-methylfuran-3,4-dicarboxylate has been shown to have various biochemical and physiological effects. It has been reported to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6. The compound has also been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. In addition, it has been reported to have anti-microbial activity against certain bacterial strains.
Advantages And Limitations For Lab Experiments
The advantages of using 3,4-Diethyl 2-(2-chloroacetamido)-5-methylfuran-3,4-dicarboxylate in lab experiments include its availability, ease of synthesis, and low cost. However, the compound has some limitations, such as its low solubility in water and limited stability under certain conditions.
Future Directions
There are several future directions for research on 3,4-Diethyl 2-(2-chloroacetamido)-5-methylfuran-3,4-dicarboxylate. One area of research could focus on the development of more potent analogs of the compound with improved pharmacokinetic properties. Another direction could be to study the compound's potential for use in combination therapy with other drugs. Additionally, further research is needed to evaluate the safety and efficacy of the compound in clinical trials.
Conclusion:
In conclusion, 3,4-Diethyl 2-(2-chloroacetamido)-5-methylfuran-3,4-dicarboxylate is a furan derivative that has shown promise as a potential drug candidate for the treatment of various diseases. The compound has been extensively studied for its anti-inflammatory, anti-tumor, and anti-microbial activities. Further research is needed to evaluate its efficacy and safety in clinical trials and to develop more potent analogs with improved pharmacokinetic properties.
Scientific Research Applications
3,4-Diethyl 2-(2-chloroacetamido)-5-methylfuran-3,4-dicarboxylate has been studied for its potential therapeutic applications. It has been reported to have anti-inflammatory, anti-tumor, and anti-microbial activities. The compound has shown promising results in preclinical studies, and further research is needed to evaluate its efficacy and safety in clinical trials.
properties
IUPAC Name |
diethyl 2-[(2-chloroacetyl)amino]-5-methylfuran-3,4-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO6/c1-4-19-12(17)9-7(3)21-11(15-8(16)6-14)10(9)13(18)20-5-2/h4-6H2,1-3H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YABPNDAGHIZIPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC(=C1C(=O)OCC)NC(=O)CCl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Diethyl 2-(2-chloroacetamido)-5-methylfuran-3,4-dicarboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-3,5-dimethoxybenzamide hydrochloride](/img/structure/B2910118.png)
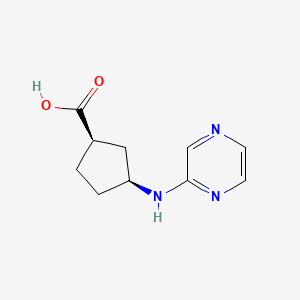
![1-(3,4-Dimethoxybenzyl)-3-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)urea](/img/structure/B2910121.png)
![(1E)-1-[3-(2-morpholin-4-yl-2-oxoethoxy)phenyl]ethanone oxime](/img/structure/B2910122.png)
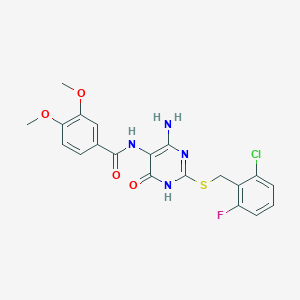
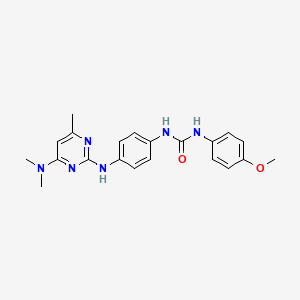
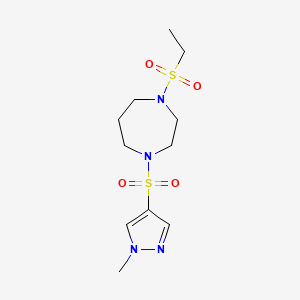
![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)pentanamide](/img/structure/B2910126.png)
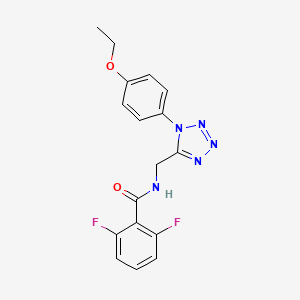
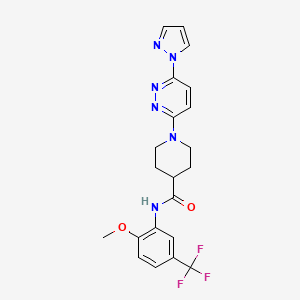
![N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-5-nitrothiophene-2-carboxamide](/img/structure/B2910135.png)
![2-(1-(4-fluorophenyl)-4-oxo-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2910137.png)
![N-cyclopentyl-2-((6,8-dimethyl-5,7-dioxo-2-(p-tolyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2910138.png)
